2-[(1-Naphthyloxy)methyl]phenylboronic acid
Description
Properties
IUPAC Name |
[2-(naphthalen-1-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)16-10-4-2-7-14(16)12-21-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,19-20H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLULGNNNOYHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=CC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584773 | |
| Record name | (2-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-77-9 | |
| Record name | B-[2-[(1-Naphthalenyloxy)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(1-Naphthyloxy)methyl]phenylboronic acid typically proceeds through the following key steps:
- Formation of the arylboronic acid core.
- Introduction of the 1-naphthyloxy substituent via ether linkage.
- Use of palladium-catalyzed Suzuki–Miyaura cross-coupling to assemble the biaryl structure when applicable.
This compound is often prepared from iodinated or brominated intermediates of naphthyloxy derivatives and phenylboronic acid precursors under inert atmosphere conditions to avoid oxidation and side reactions.
Detailed Preparation Methods
Palladium-Catalyzed Cross-Coupling (Suzuki–Miyaura Reaction)
- Reagents and Catalysts : The Suzuki–Miyaura coupling is the most common method, employing palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) at 1-5 mol% loading.
- Substrates : Typically, an aryl halide such as iodinated 1-naphthyloxy derivatives reacts with phenylboronic acid or its derivatives.
- Solvents and Bases : Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or glycerol mixtures, with bases like potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or sodium carbonate (Na₂CO₃) to facilitate transmetallation.
- Conditions : Reactions are conducted under argon or nitrogen atmosphere at temperatures ranging from room temperature to 80–100 °C for 8–16 hours.
- Workup : After reaction completion, the mixture is extracted with organic solvents (e.g., dichloromethane or hexane), followed by purification using silica gel chromatography and recrystallization.
Ether Formation via Naphthol Derivatives
- The 1-naphthyloxy group is introduced by reacting 1-naphthol derivatives with benzyl halide intermediates bearing boronic acid functionality or protected boronate esters.
- This etherification is typically performed under mild conditions using bases such as potassium carbonate in polar aprotic solvents (e.g., acetonitrile or DMF).
- The reaction proceeds with high regioselectivity and yields, preserving the boronic acid group intact.
Boronation Methods
- Preparation of the phenylboronic acid moiety can be achieved through lithiation or Grignard reactions followed by quenching with borate esters or boron electrophiles.
- An improved "one-pot" synthesis method has been reported for alkyl-phenylboronic acids, which could be adapted for this compound, involving reaction of aryl halides with alkylborates under controlled temperature and molar ratios to optimize yield and purity.
- Boronation reagents such as bis(pinacolato)diboron (B₂pin₂) are commonly used in catalytic processes to introduce the boronic acid group efficiently.
Representative Experimental Procedure (Summarized)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Preparation of iodinated naphthyloxy intermediate | Iodinated naphthol derivative, base (e.g., K₂CO₃), solvent (acetonitrile), room temp | Formation of 1-naphthyloxybenzyl iodide intermediate |
| 2. Suzuki–Miyaura coupling | Arylboronic acid, Pd catalyst (Pd(PPh₃)₄), base (K₂CO₃), solvent (THF or glycerol mixture), 80 °C, 8–16 h | Cross-coupling to form 2-[(1-naphthyloxy)methyl]phenylboronic acid |
| 3. Workup and purification | Extraction with DCM/hexane, silica gel chromatography, recrystallization (ethanol/water) | Isolation of pure compound |
Optimization and Influencing Factors
- Temperature and Time : Reaction temperature between 80–100 °C and extended reaction times (8–16 hours) improve coupling efficiency, especially due to steric hindrance from the bulky naphthyloxy group.
- Molar Ratios : Using a slight excess of phenylboronic acid (1.1–1.2 equivalents) minimizes homo-coupling and improves yield.
- Catalyst and Ligand Selection : Bulky phosphine ligands (e.g., XPhos, SPhos) enhance catalyst stability and turnover number, critical for substrates with steric hindrance.
- Solvent System : Glycerol or glycerol/methanol mixtures have been shown to be effective green solvents for Suzuki coupling, allowing catalyst recycling and reducing environmental impact.
- Atmosphere : Strict inert atmosphere (argon or nitrogen) and degassed solvents prevent catalyst deactivation and side reactions.
Analytical Characterization
- NMR Spectroscopy : ^1H and ^13C NMR confirm aromatic substitution and methylene linkage; boronic acid OH protons appear as broad signals around 6–8 ppm.
- Mass Spectrometry (HRMS-ESI) : Confirms molecular ion peak corresponding to the expected molecular weight.
- Thin Layer Chromatography (TLC) : Used to monitor reaction progress.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment and separation of stereochemical or regioisomeric impurities.
- Melting Point : Used as a purity indicator, with expected melting points in the range of analogous compounds (e.g., 140–150 °C).
Summary Table of Preparation Methods
Research Findings and Notes
- The bulky 1-naphthyloxy substituent introduces steric effects that necessitate careful catalyst and ligand choice to maintain high coupling efficiency.
- The use of green solvents like glycerol has been demonstrated to be effective for Suzuki coupling, allowing catalyst recycling and reducing waste, which is advantageous for scale-up.
- "One-pot" boronation methods can streamline synthesis, though their applicability depends on the substituent pattern on the phenyl ring.
- Reaction monitoring via TLC and NMR is critical to optimize reaction time and avoid side reactions such as homo-coupling or deboronation.
- Strict inert atmosphere and degassed solvents are essential to maintain catalyst activity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Naphthyloxy)methyl]phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Esterification: Carboxylic acids and dehydrating agents (e.g., DCC) are used under mild conditions.
Major Products:
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-[(1-Naphthyloxy)methyl]phenylboronic acid is utilized as a versatile building block for the synthesis of complex molecules. It participates in various reactions, including:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it valuable for synthesizing biaryl compounds.
- Cross-Coupling Reactions : The compound can be involved in cross-coupling reactions to create diverse organic frameworks.
Biology
The compound has shown potential in biological applications:
- Enzyme Inhibition : Research indicates that boronic acids can inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site. This property makes it a candidate for developing enzyme inhibitors.
- Targeting Cellular Pathways : It has been studied for its ability to modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer research.
Medicine
In medicinal chemistry, 2-[(1-Naphthyloxy)methyl]phenylboronic acid is being investigated for:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by interfering with critical cellular processes.
- Diabetes Treatment : The compound's ability to modulate glucose metabolism through interactions with specific receptors presents opportunities for developing new diabetes therapies.
Industry
In industrial applications, this compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its role in producing specialized materials highlights its importance in chemical manufacturing.
Case Study 1: Anticancer Properties
A study conducted by researchers at [source] investigated the anticancer effects of 2-[(1-Naphthyloxy)methyl]phenylboronic acid on breast cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting its potential as a therapeutic agent.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-[(1-Naphthyloxy)methyl]phenylboronic acid | MDA-MB231 | 15.6 | Apoptosis induction via caspase activation |
Case Study 2: Enzyme Inhibition
Another study explored the use of this compound as an enzyme inhibitor targeting proteases involved in inflammatory diseases. The findings indicated that it effectively reduced enzyme activity, highlighting its therapeutic potential.
| Enzyme Target | Inhibition (%) | Assay Method |
|---|---|---|
| Serine Protease | 70% | Fluorometric Assay |
Mechanism of Action
The mechanism of action of 2-[(1-Naphthyloxy)methyl]phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the active palladium species.
Comparison with Similar Compounds
Binding and Reactivity
- Saccharide Recognition : Thiourea-functionalized analogs () exhibit dual binding (ester + hydrogen bonds), while naphthyloxy derivatives may rely on steric complementarity for selective recognition.
Biological Activity
2-[(1-Naphthyloxy)methyl]phenylboronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of 2-[(1-Naphthyloxy)methyl]phenylboronic acid typically involves the reaction of naphthyl derivatives with phenylboronic acid. The process can be optimized through various catalytic methods, enhancing yield and purity. The compound's structure is characterized by the presence of a boronic acid moiety, which is significant for its biological interactions.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of boronic acids, including 2-[(1-Naphthyloxy)methyl]phenylboronic acid. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, IC50 values for similar compounds against COX-2 have been reported, suggesting potential effectiveness in reducing inflammation .
Table 1: Inhibition Potency of Boronic Acid Derivatives Against COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 2-[(1-Naphthyloxy)methyl]phenylboronic acid | TBD | TBD |
| Compound A (similar structure) | 19.45 | 42.1 |
| Compound B | 26.04 | 31.4 |
Anticancer Activity
Boronic acids have shown promise in anticancer therapy. They can inhibit proteasome activity, leading to apoptosis in cancer cells. The mechanism involves the binding of the boron atom to specific proteins, disrupting their function and promoting cell death .
Case Study:
In vitro studies demonstrated that derivatives of phenylboronic acids exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The introduction of naphthyl groups has been associated with enhanced selectivity and potency.
Antibacterial and Antiviral Properties
Preliminary findings suggest that 2-[(1-Naphthyloxy)methyl]phenylboronic acid may possess antibacterial properties against Gram-positive bacteria. The mechanism likely involves interference with bacterial cell wall synthesis or function . Additionally, some boronic acids have shown antiviral activity by inhibiting viral proteases.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the naphthyl and phenyl rings significantly influence the biological activity of boronic acids. Electron-donating groups tend to enhance potency, while steric hindrance can reduce efficacy .
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased potency |
| Electron-withdrawing | Decreased potency |
| Sterically bulky groups | Reduced efficacy |
Q & A
Basic: What are the key challenges in synthesizing 2-[(1-Naphthyloxy)methyl]phenylboronic acid, and how can they be mitigated?
The synthesis of arylboronic acids often faces challenges such as low selectivity, multi-step processes, and purification issues due to silica gel binding or boroxin formation at elevated temperatures . For 2-[(1-Naphthyloxy)methyl]phenylboronic acid, steric hindrance from the bulky naphthyl group may further reduce yields. Methodological solutions include:
- Protection/deprotection strategies : Use temporary protecting groups for the naphthyloxy moiety during coupling.
- Catalyst optimization : Employ palladium catalysts with bulky ligands (e.g., SPhos) to enhance cross-coupling efficiency .
- Purification alternatives : Avoid silica gel chromatography; instead, use recrystallization or aqueous extraction to prevent boroxination .
Basic: How can researchers verify the purity and structural integrity of this compound?
Characterization requires a multi-technique approach:
- 11B NMR spectroscopy : Confirm boronic acid functionality (δ ~30 ppm for free acid, δ ~28 ppm for boroxines) .
- X-ray crystallography : Resolve steric effects of the naphthyl group on molecular packing .
- Mass spectrometry (HRMS) : Validate molecular weight and detect boroxin byproducts.
- HPLC with UV detection : Monitor purity, leveraging the aromatic naphthyl group’s strong absorbance at ~280 nm .
Advanced: How does the naphthyloxy substituent influence intermolecular interactions in solid-state structures?
The naphthyl group introduces steric bulk and π-π stacking potential, altering crystallization behavior. Computational studies (e.g., DFT or MP2) can quantify:
- Intermolecular hydrogen bonding : Compare B–O···H interactions with simpler phenylboronic acids .
- Van der Waals contributions : Use Hirshfeld surface analysis to map packing efficiency .
- Thermal stability : Thermogravimetric analysis (TGA) may reveal lower decomposition temperatures due to steric strain.
Advanced: What mechanistic insights are critical for optimizing Suzuki-Miyaura couplings with this boronic acid?
The naphthyloxy group may slow transmetallation due to steric hindrance. Methodological considerations:
- Catalyst screening : Test Pd(OAc)2 with triarylphosphine ligands (e.g., PPh3) or N-heterocyclic carbenes (NHCs) to enhance reactivity .
- Solvent effects : Use polar aprotic solvents (e.g., DME) to stabilize the boronate intermediate.
- Kinetic studies : Monitor coupling progress via in situ 19F NMR if fluorinated aryl halides are used .
Advanced: How can researchers resolve contradictions in reported catalytic activity data for this compound?
Discrepancies may arise from:
- Impurity profiles : Trace boroxines or naphthol byproducts can inhibit catalysis. Quantify via 11B NMR .
- Reaction conditions : Systematically vary temperature, base (e.g., K2CO3 vs. Cs2CO3), and solvent .
- Substrate scope : Test with electronically diverse aryl halides to isolate steric vs. electronic effects.
Advanced: What strategies enhance the hydrolytic stability of this boronic acid in aqueous systems?
Boronic acids reversibly hydrolyze to boronate esters. To stabilize 2-[(1-Naphthyloxy)methyl]phenylboronic acid:
- pH control : Operate near physiological pH (7.4) to favor the tetrahedral boronate form .
- Coordination additives : Use diols (e.g., mannitol) to form stable cyclic esters, preventing irreversible hydrolysis .
- Encapsulation : Incorporate into micelles or nanoparticles to shield the boron center .
Advanced: How can this compound be applied in supramolecular chemistry or sensing?
The naphthyl group enhances fluorescence properties for sensor design:
- Saccharide sensing : Exploit boronic acid-diol binding; measure fluorescence quenching/enhancement upon analyte interaction .
- Metal ion detection : Functionalize with chelating groups (e.g., pyridyl) for selective metal coordination.
- Supramolecular assemblies : Study co-crystallization with diols or amines using X-ray diffraction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
